An In-depth Technical Guide to Torosachrysone 8-O-β-gentiobioside: Chemical Structure and Stereochemistry
An In-depth Technical Guide to Torosachrysone 8-O-β-gentiobioside: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torosachrysone 8-O-β-gentiobioside is a naturally occurring dihydroanthracenone glycoside found predominantly in fungi of the genus Cortinarius and also identified in plants such as Cassia tora. This complex molecule is characterized by a torosachrysone aglycone linked to a gentiobiose sugar moiety. The stereochemistry of the aglycone is a critical feature, with both (R)- and (S)-diastereomers being reported in nature. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Torosachrysone 8-O-β-gentiobioside, supported by available experimental data.
Chemical Structure
The fundamental structure of Torosachrysone 8-O-β-gentiobioside consists of a torosachrysone core, which is a tetrahydroanthracenone derivative. This aglycone is glycosidically linked at the C-8 position to a gentiobiose disaccharide through an O-glycosidic bond. Gentiobiose itself is a disaccharide composed of two β-D-glucose units linked via a β(1→6) bond.
The systematic name for the aglycone is (S)-3,4-dihydro-3,9-dihydroxy-6-methoxy-3-methyl-1(2H)-anthracenone, also known as (S)-torosachrysone. The glycoside is therefore named (S)-torosachrysone 8-O-β-gentiobioside. The corresponding (R)-diastereomer also exists.
Molecular Formula: C₂₈H₃₆O₁₅
Molecular Weight: 612.58 g/mol
CAS Number: 94356-13-5
Aglycone: Torosachrysone
The torosachrysone moiety possesses a stereocenter at the C-3 position of the dihydroanthracenone ring. This gives rise to two possible enantiomers: (R)-torosachrysone and (S)-torosachrysone. Both forms have been identified in natural sources.
Glycosidic Linkage
The gentiobiose unit is attached to the C-8 hydroxyl group of the torosachrysone aglycone. The anomeric carbon of the inner glucose residue is linked to the aglycone, and this linkage is of the β-configuration. The two glucose units of the gentiobiose are also linked by a β-glycosidic bond.
Stereochemistry
The overall stereochemistry of Torosachrysone 8-O-β-gentiobioside is determined by the configuration at the C-3 position of the torosachrysone aglycone and the stereochemistry of the gentiobiose moiety.
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Aglycone Stereocenter: The chirality at C-3 of the torosachrysone core leads to the existence of (R)- and (S)-torosachrysone 8-O-β-gentiobiosides. These are diastereomers of each other.
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Sugar Moiety: The gentiobiose component consists of two D-glucose units in their pyranose form, with all stereocenters having the standard D-configuration. The glycosidic linkages are both β.
The diastereoisomeric gentiobiosides have been isolated as their respective heptaacetates from Australian toadstools belonging to the genus Cortinarius.[1]
Physicochemical and Spectroscopic Data
Quantitative data for Torosachrysone 8-O-β-gentiobioside is summarized in the table below. It is important to note that some reported values may correspond to the acetylated derivative or a specific diastereomer.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₆O₁₅ | MedChemExpress, InvivoChem |
| Molecular Weight | 612.58 g/mol | MedChemExpress, InvivoChem |
| Appearance | Yellow crystalline powder | ChemBK[2] |
| Melting Point | 221 °C | PubChem |
| SMILES | OC1=C(C(C--INVALID-LINK--(C2)C)=O)C2=CC3=CC(OC)=CC(O[C@@H]4O--INVALID-LINK--O)O">C@@HCO[C@@H]5O--INVALID-LINK--O)O">C@@HCO)=C31 | MedChemExpress[3] |
Note: There are discrepancies in the reported molecular formula in different databases, with C₂₆H₃₄O₁₄ and C₃₂H₄₀O₁₇ also being cited.[2] The data presented here is from chemical supplier databases that appear more consistent.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Torosachrysone 8-O-β-gentiobioside are crucial for its study and potential applications. The following outlines a general approach based on available information.
Isolation of Torosachrysone 8-O-β-gentiobioside Heptaacetate[1]
A general workflow for the isolation of the acetylated form from Cortinarius species is as follows:
Structural Elucidation
The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the aglycone and the sugar moieties. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish connectivity within the molecule, including the position of the glycosidic linkage.
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Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns, which can help in confirming the structure of the aglycone and the sugar sequence.
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Optical Rotation: The specific optical rotation is measured to determine the stereochemistry of the chiral centers, particularly the C-3 position of the torosachrysone aglycone.
Enzymatic hydrolysis using β-glucosidase can be employed to cleave the glycosidic bonds and confirm the nature of the sugar units and their linkages.
Signaling Pathways and Logical Relationships
The relationship between the core structures and the final glycoside is illustrated below.
Conclusion
Torosachrysone 8-O-β-gentiobioside is a significant natural product with a complex chemical structure and interesting stereochemical properties. The presence of both (R)- and (S)-diastereomers in nature highlights the stereospecificity of the biosynthetic pathways in the producing organisms. Further research to obtain detailed spectroscopic data of the non-acetylated forms and to fully elucidate their biological activities is warranted. This guide provides a foundational understanding for researchers and professionals working on the discovery and development of novel therapeutics from natural sources.
